2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid

Overview

Description

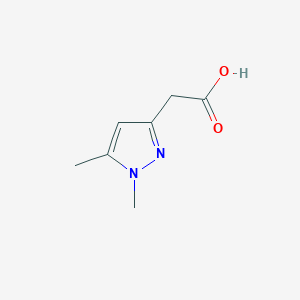

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Organometallic Chemistry and Biological Screening

- The compound, in the form of bis(pyrazol-1-yl)acetic acid, reacts with organotin compounds to form derivatives with low fungicidal, insecticidal, and miticidal activities. These derivatives also display certain cytotoxicities for Hela cells in vitro (Wen et al., 2005).

2. Crystallography and Molecular Structure

- Research into the crystalline forms of related compounds, including forms with acetic acid, reveals insight into the molecular and crystal structures, guiding understanding of conformational isomerism (Foces-Foces et al., 1996).

3. Coordination Chemistry

- Novel ligands derived from pyrazole, including dimethyl derivatives, demonstrate selective coordination in forming cobalt(II) and copper(II) complexes. These complexes have been characterized by spectroscopic analysis and X-ray diffraction study (Hadda et al., 2007).

4. Antitumor Activity

- Derivatives of bis(pyrazol-1-yl)acetic acid and its dimethyl form, converted into methyl ester derivatives, have been used in the preparation of silver(I) complexes showing significant in vitro antitumor activity, particularly against small-cell lung carcinoma cells (Pellei et al., 2023).

5. Catalysis in Organic Reactions

- Complexes involving the pyrazolylacetic acid derivatives are utilized as catalysts for the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water, showing excellent catalytic performance (Xie et al., 2014).

6. Synthesis of Heterocyclic Compounds

- Utilization in the synthesis of novel heterocyclic acetic acid derivatives, highlighting its role in the preparation of diverse chemical structures (Craig et al., 2000).

7. Anti-inflammatory and Antimicrobial Properties

- Research into pyrazole derivatives, including synthesis and evaluation of anti-inflammatory and antimicrobial activities, underlines the medical relevance of these compounds (Bekhit et al., 2005).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to various biological activities . A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of its target, characterized by lower binding free energy .

Biochemical Pathways

Compounds with a pyrazole core have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Related pyrazole compounds have been found to exhibit potent antileishmanial and antimalarial activities .

Biochemical Analysis

Biochemical Properties

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate the expression of genes associated with antioxidant defense mechanisms, thereby impacting cellular metabolism and homeostasis . Furthermore, this compound has been reported to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the need for careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.

Properties

IUPAC Name |

2-(1,5-dimethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)8-9(5)2/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGFKLGTACPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633590 | |

| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-77-6 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.